

Ningetinib selectivity profile across kinase panels

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ningetinib

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Documented Kinase Inhibition Profile of Ningetinib

The following table summarizes the key kinase targets of **Ningetinib** and the supporting experimental data from recent studies.

Kinase Target	Reported Activity / IC ₅₀	Experimental Context & Cell Lines	Key Comparative Findings
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| **FLT3-ITD** | Potent inhibition of proliferation and signaling [1] | **Cell lines:** MV4-11, MOLM-13, Ba/F3-FLT3-ITD [1]. **Primary cells:** Patient-derived AML cells with FLT3-ITD [1]. | Superior to gilteritinib and quizartinib in mouse models, including against the resistant F691L gatekeeper mutation [1]. || **AXL** | Potent inhibition in ex vivo kinase assays [2] | **Clinical trial:** Phase 1b in EGFR-mutant NSCLC (NCT03758287) [2]. | A key rationale for using **Ningetinib** to overcome EGFR TKI resistance [2]. || **MET** | Potent inhibition in ex vivo kinase assays [2] | **Clinical trial:** Phase 1b in EGFR-mutant NSCLC (NCT03758287) [2]. | A key rationale for using **Ningetinib** to overcome EGFR TKI resistance [2]. || **c-MET, VEGFR** | Multikinase inhibitor profile [1] | Preclinical models of solid tumors (lung, renal, breast, bladder) [1]. | Identified as a multikinase inhibitor in relation to tumour pathogenesis [1]. |

Experimental Protocols for Key Data

The core findings on **Ningetinib**'s activity are supported by the following standardized experimental methods:

- **Cell Viability/Proliferation Assay**

- **Purpose:** To determine the compound's inhibitory effect on cell growth.
- **Protocol:** Cells are seeded in 96-well plates and treated with a dilution series of **Ningetinib** for 48-72 hours. Cell viability is quantified using a luminescence-based assay (e.g., CellTiter-Glo 2.0) that measures ATP content as a proxy for live cells. The IC₅₀ value is calculated from the dose-response curve [1] [3].

- **Immunoblot (Western Blot) Analysis**

- **Purpose:** To validate the direct inhibition of the target kinase and its downstream signaling pathways.
- **Protocol:** Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. For FLT3-ITD, **Ningetinib** treatment showed reduced phosphorylation of FLT3 itself and its key downstream effectors (STAT5, AKT, and ERK), confirming on-target activity [1].

- **Biochemical Kinase Assay**

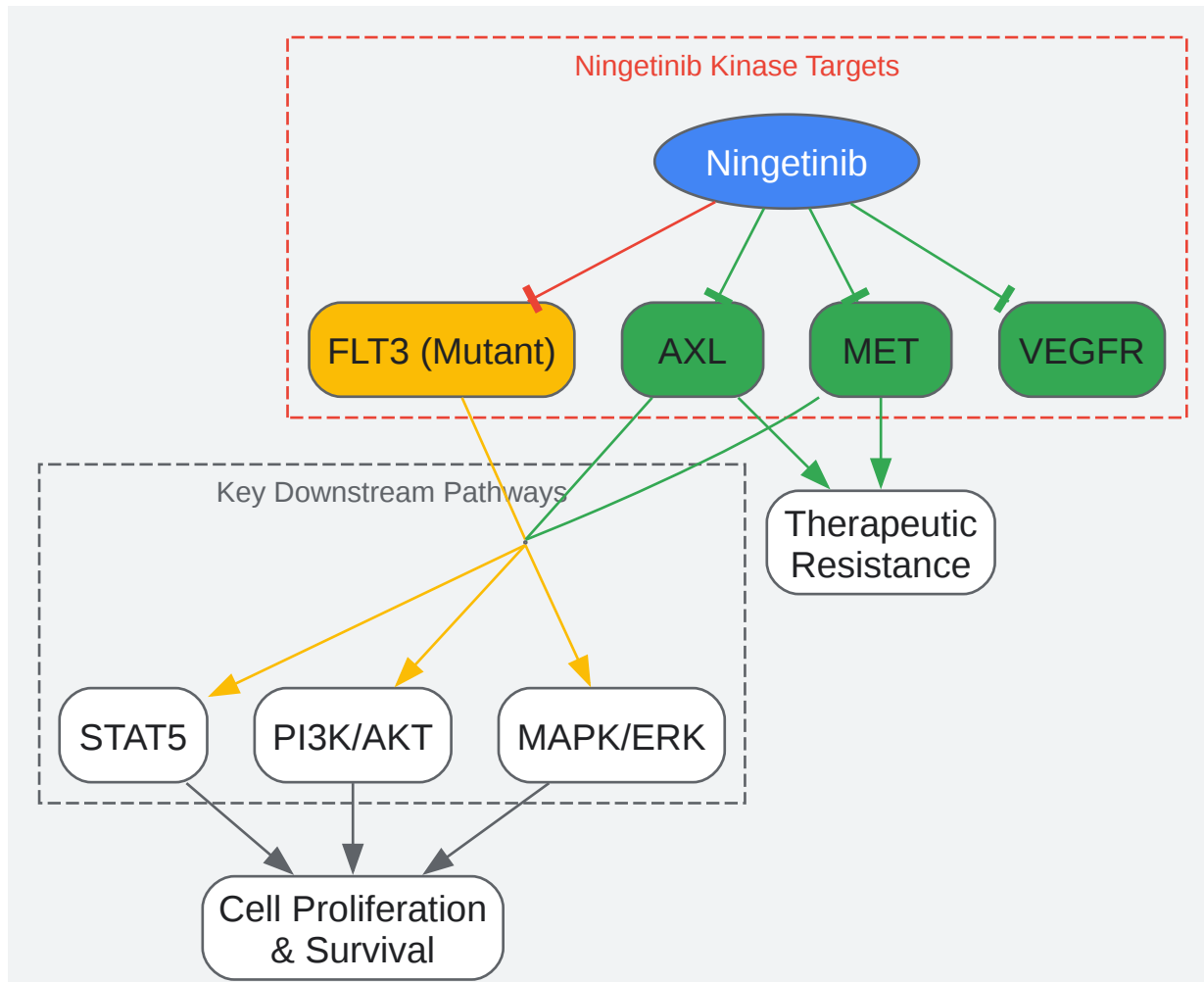
- **Purpose:** To measure the direct inhibition of kinase enzyme activity in a cell-free system.
- **Protocol:** Kinase activity is assessed using platforms like mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays. Inhibition is tested at a fixed concentration of the compound (e.g., 1 μ M) or in a dilution series to determine IC₅₀ values across a panel of kinases [3]. This method confirmed **Ningetinib**'s potent inhibition of MET and AXL in *ex vivo* assays [2].

- **In Vivo Efficacy Studies**

- **Purpose:** To evaluate the anti-tumor activity and survival benefit in a live animal model.
- **Protocol:** Mice are engrafted with leukemia cells (e.g., Ba/F3-FLT3-ITD, MOLM13). After the disease is established, mice are treated with **Ningetinib**, vehicle, or comparator drugs (e.g., gilteritinib). The study endpoints include monitoring survival time and measuring tumor burden [1].

Ningetinib's Multi-Kinase Targeting Strategy

The diagram below illustrates the key kinase targets of **Ningetinib** and the downstream signaling pathways it disrupts, based on the documented evidence.



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This multi-targeted inhibition strategy is particularly promising for overcoming drug resistance, as demonstrated by its ability to counter common resistance mechanisms in both blood and solid cancers [1] [2].

Interpretation and Data Gaps

- **Mechanism of Action:** The evidence strongly supports that **Ningetinib** is a multi-kinase inhibitor with potent activity against specific, therapeutically relevant targets, particularly mutant FLT3, MET, and AXL.
- **Data Availability:** The search results do not contain a full, quantitative kinase selectivity heatmap or a complete table of IC₅₀ values across hundreds of kinases, which is often generated during drug discovery and may be proprietary.

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References

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Address: Ontario, CA 91761, United States

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